molecular formula C21H20N2O2 B14755819 2-(3-(Benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione

2-(3-(Benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione

Cat. No.: B14755819
M. Wt: 332.4 g/mol
InChI Key: SCUZHSPGCIXUKX-UHFFFAOYSA-N
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Description

2-(3-(Benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione is a complex organic compound characterized by an isoindoline-1,3-dione core structure. This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other isoindoline derivatives .

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-[3-[benzyl(prop-2-ynyl)amino]propyl]isoindole-1,3-dione

InChI

InChI=1S/C21H20N2O2/c1-2-13-22(16-17-9-4-3-5-10-17)14-8-15-23-20(24)18-11-6-7-12-19(18)21(23)25/h1,3-7,9-12H,8,13-16H2

InChI Key

SCUZHSPGCIXUKX-UHFFFAOYSA-N

Canonical SMILES

C#CCN(CCCN1C(=O)C2=CC=CC=C2C1=O)CC3=CC=CC=C3

Origin of Product

United States

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